molecular formula C9H9NO5 B3265198 1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol CAS No. 40288-64-0

1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol

Cat. No.: B3265198
CAS No.: 40288-64-0
M. Wt: 211.17 g/mol
InChI Key: QDNBPTZNZMPBBO-UHFFFAOYSA-N
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Description

1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol is an organic compound that features a benzodioxole ring fused with a nitroethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol can be synthesized through a multi-step process involving the nitration of benzodioxole followed by the addition of an ethanol group. The nitration typically involves the use of nitric acid and sulfuric acid as reagents, while the subsequent addition of the ethanol group can be achieved using ethanol in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of recyclable heterogeneous catalysts in a continuous flow setup can improve the sustainability and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol has several scientific research applications:

Comparison with Similar Compounds

    1-(Benzo[D][1,3]dioxol-5-YL)-2-nitroethanol: Similar structure but with the nitro group positioned differently on the benzodioxole ring.

    1-(Benzo[D][1,3]dioxol-6-YL)-2-aminoethanol: Similar structure but with an amino group instead of a nitro group.

Uniqueness: 1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol is unique due to its specific positioning of the nitro group, which can influence its reactivity and interaction with biological targets. This unique positioning can result in different biological activities and applications compared to its analogs .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-nitroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7,11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNBPTZNZMPBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80521869
Record name 1-(2H-1,3-Benzodioxol-5-yl)-2-nitroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40288-64-0
Record name 1-(2H-1,3-Benzodioxol-5-yl)-2-nitroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol
Reactant of Route 2
1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol
Reactant of Route 3
1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol
Reactant of Route 4
1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol
Reactant of Route 5
1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol
Reactant of Route 6
1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol

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